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Compound of Interest

Compound Name: 3-Buten-2-one, 4-amino-3-bromo-

CAS No.: 13839-12-8

Cat. No.: B576798

Get Quote

Brominated butenones, and more broadly the furanone class to which they belong, represent a

fascinating and therapeutically significant family of chemical compounds. Initially discovered as

natural products from marine organisms, particularly the red seaweed Delisea pulchra, these

molecules have garnered substantial interest for their diverse and potent biological activities.[1]

[2][3] The seaweed produces these compounds as a chemical defense mechanism to prevent

bacterial colonization on its surface, a discovery that has catalyzed extensive research into

their potential as anti-infective and anti-fouling agents.[2][3]

This guide provides a comprehensive overview of the multifaceted biological activities of

brominated butenones, delving into their mechanisms of action, structure-activity relationships,

and key experimental protocols for their evaluation. It is intended for researchers, medicinal

chemists, and drug development professionals seeking to understand and leverage the

therapeutic potential of this unique chemical scaffold.

Core Mechanism of Action: Disruption of Bacterial
Communication
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The most well-documented activity of brominated butenones is their ability to interfere with

bacterial communication, a process known as quorum sensing (QS).[3] Bacteria use QS to

coordinate collective behaviors, such as biofilm formation, virulence factor production, and

swarming motility, by releasing and detecting small signaling molecules.[4]

Interference with Acyl-Homoserine Lactone (AHL)
Signaling
In many Gram-negative bacteria, QS is mediated by acyl-homoserine lactone (AHL) signaling

molecules. Brominated furanones act as antagonists to the AHL receptor proteins (like LuxR).

By mimicking the natural AHL signal, they bind to the receptor but fail to activate it, thereby

blocking the downstream gene expression required for biofilm formation and virulence.[2][5][6]

This non-bactericidal approach is a highly attractive strategy for developing anti-infective

therapies, as it is less likely to induce resistance compared to traditional antibiotics.
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Caption: Apoptosis Induction Pathway by Brominated Butenones in Cancer Cells.

Enzyme Inhibition
Specific derivatives of brominated butenones have been identified as potent enzyme inhibitors,

a cornerstone of modern pharmacology. [7]

(E)-4-phenylbut-3-en-2-one derivatives have demonstrated highly effective inhibition of

several key enzymes:

Carbonic Anhydrases (hCA I and II): These enzymes are involved in pH regulation and are

targets for diuretics and glaucoma treatments.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these

enzymes is the primary strategy for managing the symptoms of Alzheimer's disease. [8]

The picomolar-range inhibitory constants (Ki) highlight the exceptional potency of these

compounds.

Compound/Derivative Target Enzyme Inhibition Constant (Ki)

(E)-4-(3-bromo-4,5-

dihydroxyphenyl)but-3-en-2-

one

hCA I 158.07 - 404.16 pM

(E)-4-(2-bromo-4,5-

dihydroxyphenyl)but-3-en-2-

one

hCA II 107.63 - 237.40 pM

(E)-4-(2,3-dibromo-4,5-

dihydroxyphenyl)but-3-en-2-

one

AChE 14.81 - 33.99 pM

Synthetic Derivatives BChE 5.64 - 19.30 pM

Data synthesized from

reference.[8]
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Antifungal Activity
The biological activity of brominated butenones extends to eukaryotic pathogens. They have

demonstrated significant antifungal activity against Candida albicans, a major cause of

opportunistic infections. [9]Gene expression analysis suggests that these compounds may act

through novel mechanisms, distinct from existing antifungal drugs, by upregulating stress

response genes and repressing genes involved in cell wall maintenance. [9]This presents a

valuable opportunity for developing new treatments for drug-resistant fungal strains.

Structure-Activity Relationships (SAR)
The biological activity of brominated butenones is intricately linked to their chemical structure.

Understanding these relationships is critical for designing next-generation analogs with

improved potency and reduced toxicity.

The Exocyclic Vinyl Bromide: A conjugated exocyclic vinyl bromide on the furanone ring is

considered one of the most critical structural elements for non-toxic biofilm inhibition. [10]

[11]This feature is also crucial for antifungal activity. [9]* Position of Bromine: The placement

of bromine atoms significantly impacts cytotoxicity. For instance, bromine atoms on the 1'

position of a 5-methylene-2-(5H)-furanone ring appear to increase cytotoxic activity against

cancer cells. [12]* Toxicity Concerns: While highly active, the application of some brominated

furanones can be limited by their toxicity to mammalian cells. [10]This has driven the design

of new analogs, such as bicyclic brominated furanones, which retain anti-biofilm activity but

exhibit reduced cytotoxicity. [6]

Key Experimental Protocols
Validating the biological activity of brominated butenones requires robust and standardized

assays. The following protocols are fundamental to the field.

Protocol 1: Biofilm Inhibition Assay (Crystal Violet
Method)
This protocol assesses the ability of a compound to prevent biofilm formation.
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Start

1. Prepare bacterial culture
(e.g., E. coli, P. aeruginosa)

to a specific OD.

2. Add culture to 96-well plate
containing serial dilutions
of brominated butenone.

3. Incubate plate (e.g., 24h at 37°C)
to allow biofilm formation.

4. Discard planktonic cells
and wash wells with PBS.

5. Stain adherent biofilm
with Crystal Violet solution.

6. Wash away excess stain
and air dry the plate.

7. Solubilize the bound stain
(e.g., with ethanol or acetic acid).

8. Read absorbance (OD595)
with a plate reader.

End: Quantify Biofilm
Inhibition (IC50)

Click to download full resolution via product page

Caption: Standard workflow for a Crystal Violet-based biofilm inhibition assay.
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Methodology:

Preparation: Dispense serial dilutions of the test compounds (brominated butenones) into a

96-well microtiter plate. Include a positive control (bacteria with vehicle) and a negative

control (medium only).

Inoculation: Add a standardized bacterial suspension (e.g., 5 × 10^5 CFU/mL) to each well.

[10]3. Incubation: Incubate the plate under appropriate conditions (e.g., 24 hours at 37°C)

without agitation to allow for biofilm formation on the well surfaces.

Washing: Carefully discard the planktonic (free-floating) culture from each well. Wash the

wells gently with phosphate-buffered saline (PBS) to remove any remaining non-adherent

cells.

Staining: Add a 0.1% Crystal Violet solution to each well and incubate for 15-20 minutes at

room temperature.

Final Wash: Discard the stain solution and wash the wells thoroughly with water to remove

excess stain.

Solubilization: Add a solubilizing agent (e.g., 95% ethanol or 33% glacial acetic acid) to each

well to dissolve the stain bound to the biofilm.

Quantification: Measure the absorbance of the solubilized stain using a microplate reader at

a wavelength of ~595 nm. The reduction in absorbance in treated wells compared to the

control indicates the degree of biofilm inhibition.

Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol measures the effect of a compound on the metabolic activity of mammalian cells,

serving as an indicator of cell viability and cytotoxicity.

Methodology:

Cell Seeding: Seed human cancer cells (e.g., MGC803, HeLa) in a 96-well plate at a

predetermined density and allow them to adhere overnight. [13]2. Compound Treatment:
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Replace the medium with fresh medium containing various concentrations of the brominated

butenone derivatives. Incubate for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial

dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent

(e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

Quantification: Measure the absorbance of the colored solution on a microplate reader

(typically at ~570 nm). The intensity of the purple color is proportional to the number of viable

cells. The half-maximal inhibitory concentration (IC50) can then be calculated.

Challenges and Future Perspectives
The primary challenge in the clinical development of brominated butenones is managing their

potential toxicity to host cells. [6][10]Future research must focus on the rational design of new

analogs that uncouple the desired therapeutic activity (e.g., quorum sensing inhibition) from

general cytotoxicity.

The discovery that these compounds may act on novel biological targets, particularly in fungi,

opens exciting avenues for combating antimicrobial resistance. [9]Furthermore, their ability to

enhance the efficacy of existing antibiotics suggests a promising role in combination therapies,

potentially revitalizing the utility of older drugs and overcoming resistance mechanisms. [10]The

continued exploration of this versatile chemical class holds significant promise for addressing

unmet needs in infectious disease and oncology.

Conclusion
Brominated butenones are a potent class of bioactive molecules with a diverse and expanding

range of therapeutic applications. Originating from the chemical ecology of marine algae, their

ability to disrupt bacterial quorum sensing provides a powerful, non-lethal strategy for

combating biofilm-related infections. Concurrently, their significant anticancer, antifungal, and

enzyme-inhibiting properties underscore their potential as versatile scaffolds for drug discovery.

Through continued synthetic optimization and mechanistic investigation, brominated butenones
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are poised to become a cornerstone for developing novel therapeutics in an era of growing

clinical challenges.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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